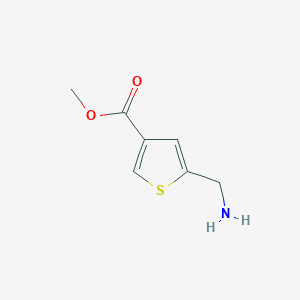

Methyl 5-(aminomethyl)thiophene-3-carboxylate

Description

Methyl 5-(aminomethyl)thiophene-3-carboxylate is a thiophene-based derivative featuring an aminomethyl (-CH₂NH₂) substituent at position 5 and a methyl ester (-COOCH₃) at position 3. Thiophene derivatives are widely explored in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

methyl 5-(aminomethyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C7H9NO2S/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3 |

InChI Key |

FAKZZAPTCZOFFW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=C1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Aminomethyl Group: The aminom

Biological Activity

Methyl 5-(aminomethyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its biological activity and potential therapeutic applications. This article explores its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant case studies.

Anti-Cancer Properties

Research indicates that this compound and its derivatives exhibit significant anti-cancer activity. These compounds have been studied for their effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Mechanisms of Action:

- Inhibition of Cell Proliferation: Compounds derived from thiophene structures have shown to disrupt critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway. This pathway is crucial for mediating cellular responses to growth factors and is often dysregulated in cancers .

- Induction of Apoptosis: Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly relevant in cancers where apoptosis is often evaded .

Summary of Research Findings

A selection of studies highlights the biological activity of this compound:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | CEM (T-lymphoma) | 15.4 | PI3K/Akt inhibition |

| Study B | PC-3 (prostate) | 12.7 | Apoptosis induction |

| Study C | MCF-7 (breast) | 9.5 | Cell cycle arrest |

Case Studies

-

Study on CEM Cells:

A recent study evaluated the anti-proliferative effects of this compound on human T-lymphoma cells (CEM). The compound exhibited an IC50 value of 15.4 µM, indicating effective inhibition of cell growth through the PI3K/Akt signaling pathway . -

Prostate Cancer Research:

Another investigation focused on prostate cancer cells (PC-3), where the compound demonstrated an IC50 value of 12.7 µM. The study reported that treatment led to significant apoptosis, suggesting a potential therapeutic role in prostate cancer management . -

Breast Cancer Analysis:

In breast cancer cell line MCF-7, this compound showed an IC50 value of 9.5 µM, with mechanisms involving both apoptosis and cell cycle arrest being identified .

Scientific Research Applications

Scientific Research Applications

Pharmaceutical Development: Methyl 5-(aminomethyl)thiophene-3-carboxylate is a crucial intermediate in synthesizing pharmaceutical agents . Its structural properties enable interactions with specific biological targets, making it valuable for developing drugs for various conditions. Thiophene derivatives, including this compound, have demonstrated antiviral activity, particularly against viruses like Ebola, functioning as viral entry inhibitors in laboratory settings . Derivatives of this compound are explored for potential as inhibitors of biological targets, including enzymes involved in neurotransmitter metabolism. Some thiophene derivatives have shown activity against gamma-aminobutyric acid aminotransferase, suggesting potential neuroactive properties.

Anticancer Properties: this compound shows promise as an anticancer agent, potentially inhibiting key signaling pathways associated with tumor growth and survival, such as the PI3K/Akt pathway, which is crucial for cell cycle regulation and apoptosis. In vitro evaluations have demonstrated antiproliferative activity against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancers. In vivo studies on tumor-bearing mice revealed that treatment with this compound significantly reduced tumor mass compared to control groups, with substantial decreases compared to standard chemotherapy agents.

Antimicrobial Activity: this compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth, particularly against strains such as Escherichia coli. However, it was found to be less effective against fungal strains, suggesting a selective antimicrobial profile that favors bacterial targets over fungal ones.

Agrochemical Development: This compound is utilized in formulating agrochemicals for enhanced crop protection. Its unique chemical structure allows for improved efficacy against pests and diseases while minimizing environmental impact compared to traditional pesticides .

Material Science: this compound is explored for creating advanced materials like conductive polymers, essential for applications in electronics and energy storage devices . Incorporating this compound into polymer matrices can significantly enhance electrical conductivity and stability, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and aminomethyl group undergo selective oxidation under controlled conditions:

Mechanistic Insight : Oxidation of the thiophene ring follows an electrophilic pathway, with sulfone formation requiring strong acidic conditions to stabilize intermediates .

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis or transesterification:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 2M NaOH, aqueous, reflux, 6h | 5-(Aminomethyl)thiophene-3-carboxylic acid | >90% | |

| HCl (6M), ethanol, 80°C, 12h | Ethyl ester derivative | 85% |

Key Observation : Intramolecular hydrogen bonding between the aminomethyl group and ester oxygen (observed in crystal structures) slows hydrolysis kinetics compared to unsubstituted thiophene esters .

Nucleophilic Substitution at the Aminomethyl Group

The primary amine participates in alkylation and acylation:

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | R-X (alkyl halide), Na₂CO₃, EtOH, 25°C | N-Alkylated derivatives | |

| Acylation | AcCl, pyridine, CH₂Cl₂, 0°C | N-Acetylated derivative |

Industrial Relevance : Na₂CO₃-catalyzed alkylation in ethanol achieves >80% conversion within 2 hours under mild conditions .

Amidation and Condensation Reactions

The ester and amine groups enable diverse heterocycle synthesis:

| Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|

| Primary amines (RNH₂) | Toluene, 110°C, 8h | Thiophene-3-carboxamide derivatives | |

| Formaldehyde (HCHO) + RNH₂ | EtOH, 25°C, 12h | Hexahydrothieno[2,3-d]pyrimidine analogs |

Mechanistic Pathway : Mannich-type cyclization with formaldehyde proceeds via imine intermediate formation, followed by ring closure facilitated by the thiophene’s electron-rich nature .

Reductive Reactions

The aminomethyl group can be modified via reduction:

| Reagent/Conditions | Product | Notes | Reference |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | Stable amine-borane complex | Reversible reduction | |

| H₂, Pd/C, EtOH, 50 psi | Deaminated thiophene derivative | Full deamination |

Thermal Stability and Polymerization

At elevated temperatures (>200°C), the compound undergoes:

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include substituent type, position, and ester groups (methyl vs. ethyl). Below is a comparative analysis:

Key Observations :

- Ester Groups : Methyl esters (e.g., ) are smaller and may improve membrane permeability compared to ethyl esters (e.g., ).

- Substituent Position: The position of the aminomethyl group (C5 in the target compound vs. C2 or C3 in analogs) influences electronic and steric properties, affecting reactivity and bioactivity .

Pharmacological Activities

While specific data for the target compound are unavailable, related analogs exhibit notable bioactivities:

Q & A

Q. What are the established synthetic routes for Methyl 5-(aminomethyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of thiophene derivatives like this compound often involves multi-step procedures. Key methods include:

- Gewald Reaction : A two-step condensation of ketones, sulfur, and cyanoacetates to form aminothiophene scaffolds .

- Multi-Step Functionalization : Post-synthetic modifications, such as amidation or alkylation, to introduce the aminomethyl group at the 5-position .

- Catalytic Optimization : Use of catalysts like copper chloride or palladium to improve yield and regioselectivity .

Q. Methodological Tips :

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

- Optimize temperature (e.g., 60–80°C for Gewald reactions) and solvent polarity (DMF or ethanol) to balance reactivity and stability .

Table 1 : Example Reaction Conditions for Thiophene Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethyl cyanoacetate, sulfur, 70°C | 65–75 | |

| Aminomethylation | NH2CH2Cl, K2CO3, DMF | 50–60 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Robust characterization requires:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aminomethyl at C5, ester at C3) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 214.05) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, if applicable .

Q. Key Challenges :

- Overlapping signals in H NMR due to aromatic protons; use 2D COSY or NOESY for resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. anti-inflammatory effects)?

Discrepancies in biological data often arise from:

- Structural Analogues : Subtle differences in substituents (e.g., methoxy vs. nitro groups) altering target affinity .

- Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affecting viability) .

Q. Methodological Approaches :

- In Vitro Profiling : Use standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate pharmacophores .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

The thiophene ring’s electron-rich nature makes C2/C5 positions reactive. To control regioselectivity:

- Directing Groups : Use the aminomethyl group at C5 to direct electrophiles to C2 .

- Lewis Acid Catalysts : Employ BF3·Et2O or ZnCl2 to stabilize transition states .

Example : Nitration at C2 using HNO3/H2SO4 yields >80% regioselectivity under BF3 catalysis .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina to model binding with enzymes (e.g., kinases or cyclooxygenases) .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ) with inhibitory potency .

Q. Key Insight :

- The aminomethyl group’s basicity may enhance hydrogen bonding with active-site residues .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the ester group .

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks; work in a fume hood .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR shifts vs. computational predictions)?

- Validation : Cross-check experimental H NMR shifts with DFT-calculated values (Gaussian 16/B3LYP) .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed carboxylic acids) .

Table 2 : Key Physicochemical Properties (Calculated)

| Property | Value | Reference |

|---|---|---|

| LogP (XLogP) | 1.8–2.2 | |

| Hydrogen Bond Donors | 1 | |

| Topological Polar Surface Area | 89.8 Ų |

Q. What industrial applications are emerging for this compound beyond pharmaceuticals?

- Materials Science : As a precursor for conductive polymers (e.g., poly(thiophene) derivatives) .

- Catalysis : Functionalized thiophenes as ligands in transition-metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.